N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Description

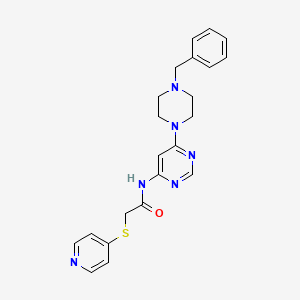

“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide” is a synthetic small molecule featuring a pyrimidine core substituted at the 4- and 6-positions with distinct pharmacophoric groups. The 4-position is modified with a 2-(pyridin-4-ylthio)acetamide group, combining a sulfur atom (thioether linkage) and a pyridine ring, which may influence electronic properties and metabolic stability. This structural architecture aligns with compounds targeting adenosine receptors or kinases, though its specific biological activity remains to be empirically validated .

Properties

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6OS/c29-22(16-30-19-6-8-23-9-7-19)26-20-14-21(25-17-24-20)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,24,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTXBYYOTVYZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CSC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, with CAS number 1421584-25-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 420.5 g/mol. The structure consists of a pyrimidine ring substituted with a benzylpiperazine moiety and a pyridinylthio group, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6OS |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1421584-25-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzylpiperazine moiety is known for its ability to modulate receptor activity, particularly in the context of neuropharmacology. Additionally, the thioether group may enhance the compound's binding affinity and selectivity for certain enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds in the same chemical class have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that similar derivatives exhibited IC50 values ranging from to against multiple cancer types, suggesting strong anticancer properties .

Case Study:

In vitro studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This mechanism is crucial for its effectiveness as an anticancer agent, as it disrupts normal cell division processes.

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for other pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.

- Neuropharmacological Effects: The benzylpiperazine component indicates potential use in treating neurological disorders by interacting with serotonin and dopamine receptors.

Research Findings

Recent literature has provided insights into the biological activities of related compounds, offering a foundation for understanding the potential applications of this compound:

- Antitumor Efficacy: Research has shown that derivatives with similar structures can significantly inhibit tumor growth in xenograft models without notable toxicity .

- Receptor Interaction Studies: Investigations into receptor binding affinities have revealed promising results for compounds containing the benzylpiperazine moiety, indicating their potential as therapeutic agents targeting specific pathways .

Comparison with Similar Compounds

Compound 1 : (R/S)-N-(6-(1-phenylethoxy)-2-(propylthio)pyrimidin-4-yl)acetamide

- Core : Pyrimidine with acetamide at 4-position.

- Substituents : 6-position has a chiral 1-phenylethoxy group; 2-position has propylthio.

- Activity: A₃ adenosine receptor antagonist with enantioselectivity (R-configuration preferred).

- Comparison: The target compound replaces the 6-alkoxy group with 4-benzylpiperazine, which may enhance solubility and receptor affinity due to piperazine’s basicity. The pyridin-4-ylthio group at the 2-position (vs.

Compound 2 : N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

- Core: Pyrimidine with phenoxy-linked acetamide.

- Substituents: 4-methylpiperazine at 4-position; pyridin-4-ylamino at 6-position.

- Activity : Kinase inhibitor (ALK or similar).

- Comparison: The target compound’s 6-benzylpiperazine substituent is bulkier than 4-methylpiperazine, possibly altering selectivity for GPCRs over kinases. The thioether linkage (vs. phenoxy) may reduce oxidative metabolism risks .

Benzothiazole and Thienopyrimidine Derivatives

Compound 3 : N-(6-ethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

- Core : Benzothiazole with acetamide.

- Substituents : Ethoxy at benzothiazole 6-position; trimethoxyphenyl at acetamide.

- Activity : Tubulin polymerization inhibitor (hypothesized).

- Comparison: The pyrimidine core in the target compound offers a smaller, more rigid scaffold compared to benzothiazole, which could influence binding pocket compatibility. The pyridin-4-ylthio group (vs.

Compound 4 : N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide

- Core: Thieno[3,2-d]pyrimidine with acetamide.

- Substituents: Pyrrolidine-ethoxy-phenyl at thienopyrimidine; chloro-fluorophenyl at acetamide.

- Activity : Pan-TRK inhibitor.

- Comparison : The target compound’s simpler pyrimidine core lacks the fused thiophene ring, likely reducing kinase selectivity but improving synthetic accessibility. The benzylpiperazine group may confer distinct pharmacokinetic profiles (e.g., CNS penetration) compared to the pyrrolidine-ethoxy-phenyl chain .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects : The 4-benzylpiperazine group in the target compound likely enhances solubility and CNS penetration compared to alkoxy or alkylthio groups in analogs .

- Electronic and Metabolic Stability: The pyridin-4-ylthio group offers improved metabolic stability over alkylthio or phenoxy linkages due to reduced susceptibility to oxidative degradation .

- Target Hypotheses: Structural parallels to A₃ antagonists (e.g., Compound 1) suggest adenosine receptor targeting, while the benzylpiperazine moiety aligns with kinase inhibitors (e.g., Compound 2). Empirical validation is required to confirm selectivity .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide after synthesis?

- Methodological Answer : Structural validation typically involves multi-spectroscopic analysis. For pyrimidine derivatives, H and C NMR spectroscopy can confirm substituent positions (e.g., benzylpiperazine and pyridinylthio groups), while IR spectroscopy identifies functional groups like amides (C=O stretch ~1650–1700 cm). LC-MS (e.g., m/z [M+H]) provides molecular weight confirmation. Cross-referencing with synthetic intermediates (e.g., tert-butyl carbamate precursors in coupling steps) ensures purity and connectivity .

Q. What synthetic routes are feasible for constructing the pyrimidin-4-yl core in this compound?

- Methodological Answer : The pyrimidine ring can be assembled via cyclocondensation of amidines with α,β-unsaturated carbonyls or through Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 4- or 6-positions. For example, describes coupling a chloropyrimidine intermediate (e.g., N-(6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-indazol-5-amine) with boronate esters using Pd(dppf)Cl/CsF in dioxane/water (100°C, 16h), yielding 16% after chromatography. Optimizing stoichiometry and catalyst loading improves yields .

Q. How can solubility and bioavailability be predicted for this compound?

- Methodological Answer : Computational tools calculate physicochemical properties such as logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bond donors/acceptors. For instance, pyrimidine derivatives with TPSA >80 Å (common in acetamide-containing compounds) may exhibit moderate permeability but require formulation adjustments. XlogP values (~2–3) suggest moderate lipophilicity, aligning with oral bioavailability potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from impurities or tautomerism. For pyrimidine derivatives, dynamic NMR experiments at varying temperatures can identify tautomeric equilibria. LC-MS purity checks (>95%) and alternative derivatization (e.g., acetylation of amines) simplify spectra. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Q. What strategies optimize low-yielding cross-coupling reactions in the synthesis of this compound?

- Methodological Answer : Low yields in Suzuki-Miyaura couplings (e.g., 16% in ) may result from steric hindrance or poor boronate reactivity. Strategies include:

- Catalyst screening : Pd(dppf)Cl vs. Pd(PPh).

- Solvent optimization : Dioxane/water mixtures vs. toluene/ethanol.

- Additives : CsF enhances transmetallation; molecular sieves remove moisture.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Q. How can computational modeling guide the design of analogs with enhanced target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the benzylpiperazine moiety’s flexibility and the pyridinylthio group’s hydrogen-bonding capacity. QSAR models correlate substituent modifications (e.g., fluorination at the benzyl group) with activity, prioritizing analogs for synthesis .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC).

- Target engagement : Fluorescence polarization assays for kinase inhibition.

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound depletion.

- Plasma protein binding : Equilibrium dialysis to assess free fraction .

Data Contradiction Analysis

Q. How to address discrepancies between computational ADME predictions and experimental pharmacokinetic data?

- Methodological Answer : If computational models overestimate bioavailability (e.g., predicted TPSA vs. observed absorption), validate assays include:

- Caco-2 permeability : Measures intestinal absorption potential.

- PAMPA assay : Assesses passive diffusion.

- In silico refinement : Adjust algorithms using experimental logD (pH 7.4) and solubility data. Contradictions often highlight unmodeled factors (e.g., active transport or aggregation) .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH and temperature?

- Methodological Answer :

- pH stability : Incubate compound in buffers (pH 1–9) at 37°C for 24h, with LC-MS monitoring of degradation products.

- Thermal stability : Heat samples to 40–60°C in inert atmospheres (N) to prevent oxidation.

- Controls : Use antioxidants (e.g., BHT) and protease inhibitors in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.